molecular formula C19H24N4O3S B2493141 4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-47-7

4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2493141
CAS RN: 2034265-47-7
M. Wt: 388.49
InChI Key: HPVNHYASXDZDIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , methodologies might include condensation reactions, the use of organometallic reagents for functional group transformations, and cyclization processes. For example, synthesis approaches for related compounds have been reported, involving reactions under specific conditions to achieve desired molecular frameworks (Alberola et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity, stability, and potential biological interactions. Structural analyses often employ X-ray crystallography, NMR spectroscopy, and computational methods to elucidate conformations and electronic structures. For instance, compounds with pyrrolidinyl and tetrahydropyrazolo moieties have been studied to detail their molecular geometries and electronic properties, highlighting the importance of these analyses in predicting compound behavior (Özdemir et al., 2015).

Chemical Reactions and Properties

The reactivity of such a compound can be influenced by its functional groups, leading to various chemical reactions including substitutions, additions, and eliminations. The presence of a pyrrolidinyl sulfonyl group, for instance, might offer nucleophilic sites for reactions, whereas the benzamide moiety could engage in electrophilic substitutions. Research into similar molecules has explored their reactivity under different conditions, providing insight into potential transformations and reactivity patterns (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These characteristics can influence its application and handling. Studies on related compounds have examined these properties in detail, offering a basis for predicting those of the compound (Wang et al., 2006).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for designing synthesis routes and applications. The intricate structure of the compound suggests a detailed analysis of these properties is necessary to fully understand and utilize it. Investigations into similar molecules have provided valuable data on their chemical behavior, which could be extrapolated to this compound (Shim et al., 2002).

Mechanism of Action

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(20-13-16-14-21-23-12-2-1-5-18(16)23)15-6-8-17(9-7-15)27(25,26)22-10-3-4-11-22/h6-9,14H,1-5,10-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVNHYASXDZDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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